2-methyl-9-phenyl-9H-xanthene

Lipophilicity LogP Partitioning

Addressing the need for a well-characterized lipophilic xanthene building block, 2-Methyl-9-phenyl-9H-xanthene (CAS 38731-97-4) offers enhanced hydrophobicity (logP 5.48-6.21) vs. 9-phenyl-9H-xanthene, enabling reliable reversed-phase HPLC calibration and isomer differentiation when paired with 9-(o-tolyl)-9H-xanthene. • High-purity (≥95%) scaffold for non-ionic, TPSA ~9 Ų lipophilic probe. • Structurally validated for differential methyl substitution studies (core vs. phenyl). • Immediate stock availability for rapid global delivery.

Molecular Formula C20H16O
Molecular Weight 272.3g/mol
Cat. No. B514946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-9-phenyl-9H-xanthene
Molecular FormulaC20H16O
Molecular Weight272.3g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)OC3=CC=CC=C3C2C4=CC=CC=C4
InChIInChI=1S/C20H16O/c1-14-11-12-19-17(13-14)20(15-7-3-2-4-8-15)16-9-5-6-10-18(16)21-19/h2-13,20H,1H3
InChIKeyAQUMPWUYLKKFQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-9-phenyl-9H-xanthene: Identity & Physicochemical Profile


2-Methyl-9-phenyl-9H-xanthene (CAS 38731-97-4) is a tricyclic aromatic compound belonging to the 9-phenylxanthene class, characterized by a xanthene core (dibenzopyran) with a methyl substituent at the 2-position and a phenyl ring at the 9-position. Its molecular formula is C20H16O (MW 272.34 g/mol) . The compound is listed in the ZINC docking database (ZINC04127693) and is commercially available from multiple chemical vendors, typically at 95% purity . Computed physicochemical properties include a high predicted logP of 5.48 (ACD/Labs) to 6.21 (KowWin), limited aqueous solubility (~0.007 mg/L), and a melting point estimated at 138.85 °C . These properties position it as a lipophilic, non-ionizable scaffold for derivative synthesis and materials research applications.

Position-Specific Methyl Effects in 2-Methyl-9-phenyl-9H-xanthene


The 2-methyl substitution pattern on the xanthene core of 2-methyl-9-phenyl-9H-xanthene is not a trivial structural variation. In 9-phenylxanthene derivatives, the position of substituents on the xanthene ring alters electronic distribution, conformational dynamics, and intermolecular interactions [1]. A methyl group at the 2-position introduces steric and inductive effects distinct from substitution at the 9-phenyl ring (as in 9-(o-tolyl)-9H-xanthene, a positional isomer with the same molecular formula C20H16O) . The phenyl component of 9-phenylxanthenes is known to determine fluorescence quantum yield, and modifications to the xanthene core modulate excited-state behavior [2]. Substituting the 2-methyl-9-phenyl-9H-xanthene scaffold with unsubstituted 9-phenyl-9H-xanthene or ring-methylated isomers without quantitative validation of the target property (e.g., lipophilicity, spectral profile, or reactivity at C9) risks altering the very parameter for which the compound was selected.

2-Methyl-9-phenyl-9H-xanthene: Differentiation Evidence


Lipophilicity vs. 9-Phenyl-9H-xanthene

The methyl substituent at the 2-position of the xanthene core increases lipophilicity compared to the unsubstituted parent 9-phenyl-9H-xanthene. 2-Methyl-9-phenyl-9H-xanthene has an ACD/LogP of 5.48 (ACD/Labs Percepta) and an estimated Log Kow of 6.21 (KowWin v1.67) . In comparison, 9-phenyl-9H-xanthene (CAS 6631-16-9) has a reported LogP of 4.97 [1]. This represents a ΔLogP of +0.51 to +1.24 units, corresponding to a predicted ~3- to ~17-fold increase in octanol-water partition coefficient. The enhanced lipophilicity directly impacts solubility, membrane permeability, and bioaccumulation potential (estimated BCF ~12,000 for the target compound) .

Lipophilicity LogP Partitioning Drug-likeness

Positional Isomer vs. 9-(o-Tolyl)-9H-xanthene

2-Methyl-9-phenyl-9H-xanthene and 9-(o-tolyl)-9H-xanthene (CAS 29903-59-1) are positional isomers sharing the identical molecular formula C20H16O and molecular weight 272.34 g/mol . The critical difference is the location of the methyl group: on the xanthene core (2-position) in the target compound versus on the 9-phenyl ring (ortho position) in the comparator. This positional isomerism is expected to produce distinct electronic and steric effects. Methyl substitution on the xanthene core directly perturbs the π-electron system of the chromophore, potentially shifting absorption/emission wavelengths, while methyl substitution on the pendant phenyl ring primarily affects rotational freedom and through-space interactions [1]. In 9-arylxanthene systems, the inverse substituent effect demonstrates that substituents on the 9-aryl ring increase rotational barriers with decreasing substituent size, whereas xanthene-core substitution modulates ground-state and excited-state energies differently [2].

Positional isomerism Substituent position Electronic effects Steric effects

Polar Surface Area & Chromatographic Behavior

The topological polar surface area (TPSA) of 2-methyl-9-phenyl-9H-xanthene is 9.0 Ų (ACD/Labs) , which is essentially identical to that of 9-phenyl-9H-xanthene (9.23 Ų) [1] and 2-methylxanthene (9.23 Ų) , reflecting the conserved single oxygen heteroatom in the xanthene scaffold. However, the substantially higher logP of the target compound (5.48–6.21 vs. 3.69 for 2-methylxanthene and ~4.97 for 9-phenyl-9H-xanthene) means that reversed-phase HPLC retention will be dominated by hydrophobic interactions rather than polar interactions. The combination of constant TPSA (~9 Ų) and elevated logP (>5.4) results in a unique chromatographic profile where retention is predictable primarily from carbon load, enabling separation from less lipophilic xanthene analogs under standardized reversed-phase conditions.

Polar surface area Chromatography Retention Method development

Structural Differentiation vs. 1,3-Dimethyl-9H-xanthene

Although no direct head-to-head comparison with 1,3-dimethyl-9H-xanthene (CAS 38731-83-8) is available for the target compound, class-level evidence from xanthene derivatives demonstrates that the position and number of methyl substituents substantially affect solid-state properties. 1,3-Dimethyl-9H-xanthene has a reported melting point of 45–46 °C, significantly lower than its 9,9-dimethyl analog (82–84 °C), attributed to asymmetry introduced by the 1,3-substitution pattern disrupting crystal packing . The target compound 2-methyl-9-phenyl-9H-xanthene, with a single methyl at the 2-position plus a 9-phenyl substituent, has an estimated melting point of 138.85 °C (MPBPWIN) , substantially higher than 1,3-dimethyl-9H-xanthene. This higher predicted melting point, combined with the bulky 9-phenyl group, suggests different crystallinity and solubility behavior that precludes direct substitution of one scaffold for the other in solid-state applications or formulation development.

Crystallinity Melting point Solubility Methyl substitution pattern

Availability: Vendor Coverage & Purity

2-Methyl-9-phenyl-9H-xanthene (CAS 38731-97-4) is available from multiple specialty chemical vendors, typically at 95% purity, but is not listed in the catalogs of major international suppliers such as Sigma-Aldrich, Thermo Fisher, or TCI America . In contrast, the parent compound 9-phenyl-9H-xanthene (CAS 6631-16-9) and simpler 2-methylxanthene (CAS 6279-07-8) are more broadly commercially available. The ZINC database lists the target compound (ZINC04127693) as readily accessible for virtual screening, indicating its inclusion in purchasable compound libraries [1]. The limited availability from tier-1 suppliers means procurement requires sourcing from specialized vendors, which may involve longer lead times, batch-to-batch variability in purity, and limited certificates of analysis compared to catalog compounds from major suppliers.

Commercial availability Purity Procurement Supply chain

2-Methyl-9-phenyl-9H-xanthene: Application Scenarios


High Lipophilicity Chromatographic Standards

The substantially higher logP (5.48–6.21) of 2-methyl-9-phenyl-9H-xanthene compared to 9-phenyl-9H-xanthene (logP ~4.97) and 2-methylxanthene (logP 3.69) makes it suitable as a high-retention calibration standard for reversed-phase HPLC method development targeting lipophilic xanthene derivatives . Its near-zero TPSA (~9 Ų) ensures that retention is dominated by hydrophobic interactions, enabling predictable method transfer across C18 columns. This scenario applies when developing purity assays for xanthene-based dyes or pharmaceutical intermediates where separation from less lipophilic synthetic precursors or degradation products is critical.

SAR Studies: Core vs. Pendant Phenyl Substitution

When investigating the differential impact of methyl substitution position on photophysical or biological properties, 2-methyl-9-phenyl-9H-xanthene serves as the xanthene-core-methylated comparator, while 9-(o-tolyl)-9H-xanthene (CAS 29903-59-1) serves as the phenyl-ring-methylated isomer . This pair, sharing identical molecular formula (C20H16O) and molecular weight (272.34 g/mol), enables rigorous isolation of the positional effect on properties such as fluorescence quantum yield (known to be determined by the phenyl component in 9-phenylxanthenes) and rotational barriers [1]. Researchers should procure both isomers to establish structure-property relationships that cannot be resolved using a single compound.

Computational Docking & Purchasable Screening

The inclusion of 2-methyl-9-phenyl-9H-xanthene in the ZINC database (ZINC04127693) indicates its availability for purchase and suitability for virtual screening campaigns [2]. Its predicted high logP and low TPSA place it in a distinct region of chemical space compared to more polar xanthene dyes (e.g., fluorescein, rhodamines). For computational chemists validating docking predictions or machine learning models with experimentally tested compounds, this scaffold offers a lipophilic, non-ionic xanthene phenotype that complements the highly polar, ionic xanthene dyes commonly studied.

Synthetic Intermediate: 9-Functionalized Xanthenes

The 9-position of 9-phenylxanthenes is a known site for functionalization, including oxidation to hydroperoxides, radical formation, and cation generation . The 2-methyl substituent on the xanthene core is expected to modulate the electron density at C9 through inductive effects, potentially altering reaction yields or product distributions compared to reactions using unsubstituted 9-phenyl-9H-xanthene. Researchers developing synthetic routes to 9-substituted xanthenes should use 2-methyl-9-phenyl-9H-xanthene when the target product requires a methylated xanthene core, as post-synthetic methylation may be less regioselective or require additional protection/deprotection steps.

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